4-Oxo-6-phenyl-3-propan-2-yl-2-propan-2-ylimino-1,3-thiazine-5-carbonitrile
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Overview
Description
4-Oxo-6-phenyl-3-propan-2-yl-2-propan-2-ylimino-1,3-thiazine-5-carbonitrile is a heterocyclic compound with a unique structure that includes a thiazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-6-phenyl-3-propan-2-yl-2-propan-2-ylimino-1,3-thiazine-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a phenyl-substituted thioamide with a nitrile in the presence of a base. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while reducing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-6-phenyl-3-propan-2-yl-2-propan-2-ylimino-1,3-thiazine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
4-Oxo-6-phenyl-3-propan-2-yl-2-propan-2-ylimino-1,3-thiazine-5-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Oxo-6-phenyl-3-propan-2-yl-2-propan-2-ylimino-1,3-thiazine-5-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
4-Oxo-6-phenyl-3-propan-2-yl-2-propan-2-ylimino-1,3-thiazine-5-carbonitrile: shares similarities with other thiazine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties. These properties make it a valuable compound for various applications .
Properties
CAS No. |
61628-74-8 |
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Molecular Formula |
C17H19N3OS |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
4-oxo-6-phenyl-3-propan-2-yl-2-propan-2-ylimino-1,3-thiazine-5-carbonitrile |
InChI |
InChI=1S/C17H19N3OS/c1-11(2)19-17-20(12(3)4)16(21)14(10-18)15(22-17)13-8-6-5-7-9-13/h5-9,11-12H,1-4H3 |
InChI Key |
VIAHYDZVPIIMSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N=C1N(C(=O)C(=C(S1)C2=CC=CC=C2)C#N)C(C)C |
Origin of Product |
United States |
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